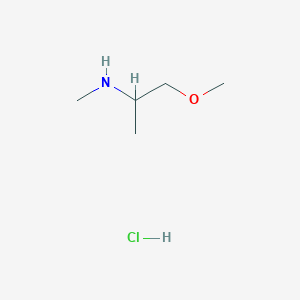

(1-Methoxypropan-2-yl)(methyl)amine hydrochloride

Description

Molecular Dynamics Simulations

Intermolecular Interactions (e.g., Hydrogen Bonding)

The intermolecular interactions of this compound are critical in determining its physical properties, such as its crystalline structure, solubility, and melting point. As an amine hydrochloride, the protonated amine group is a key player in forming strong hydrogen bonds. researchgate.netacs.org

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in exploring these interactions. nih.govnih.gov DFT calculations can be employed to determine the optimized geometry of the molecule and to analyze the strength and nature of hydrogen bonds. nih.gov For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can quantify the electron density at bond critical points, offering a detailed picture of the hydrogen bond strength. nih.govnih.gov

In the solid state, the protonated secondary amine (N-H⁺) and the chloride ion (Cl⁻) are the primary sites for hydrogen bonding. The N-H⁺ group acts as a hydrogen bond donor, while the chloride ion is an effective acceptor. Furthermore, the methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor. researchgate.net Molecular dynamics simulations of the crystalline structure would reveal the preferred hydrogen bonding networks and motifs, providing a dynamic view of these interactions. nih.gov

Advanced analytical techniques, such as X-ray photoelectron spectroscopy (XPS) combined with computational modeling, can further characterize the interactions between protonated amine groups and counterions in solid dispersions, which can be extrapolated to understand the intermolecular forces in the pure crystalline compound. rsc.org

Below is a hypothetical data table summarizing the types of intermolecular interactions that could be studied for this compound using computational methods.

| Interaction Type | Donor | Acceptor | Typical Computational Method | Anticipated Energy Range (kcal/mol) |

| Hydrogen Bond | N-H⁺ | Cl⁻ | DFT, QTAIM | 10 - 25 |

| Hydrogen Bond | N-H⁺ | O (methoxy) | DFT, QTAIM | 3 - 8 |

| van der Waals | C-H | Various | MD, Force Field Calculations | 0.5 - 2 |

| Electrostatic | N-H⁺ | Cl⁻ | DFT, MD | Dominant attractive force |

In Silico Modeling in Biocatalysis and Chiral Recognition

The chiral nature of (1-Methoxypropan-2-yl)(methyl)amine makes it a pertinent subject for studies in biocatalysis and chiral recognition. nih.gov In silico modeling is a powerful approach to understand and predict how this molecule interacts with enzymes or chiral selectors. hims-biocat.eufrontiersin.org Enzymes such as transaminases are widely used for the synthesis of chiral amines, and computational models can elucidate the factors governing their stereoselectivity. nih.govnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. nih.govnih.gov For (1-Methoxypropan-2-yl)(methyl)amine, docking studies can be performed with various enzymes, for instance, to identify potential biocatalysts for its synthesis or modification. researchgate.netucl.ac.uk

The process involves placing the ligand (the amine) into the active site of the enzyme and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the amine and the amino acid residues of the enzyme's active site. mdpi.com

Binding energy calculations, often performed using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can provide a more accurate estimation of the binding affinity. nih.gov These calculations are crucial for comparing the binding of different enantiomers of the amine or for predicting the effect of mutations in the enzyme's active site. nih.gov

A hypothetical summary of a docking study of the R- and S-enantiomers of (1-Methoxypropan-2-yl)(methyl)amine with a putative transaminase is presented in the table below.

| Enantiomer | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| (R)-(1-Methoxypropan-2-yl)(methyl)amine | -7.5 | -45.2 | Tyr87, Asp123, Trp156 |

| (S)-(1-Methoxypropan-2-yl)(methyl)amine | -6.8 | -38.9 | Tyr87, Ser111, Phe265 |

Computational methods are increasingly used to predict the enantioselectivity of enzymatic reactions, which is a critical aspect of modern biocatalysis. nih.govacs.org For an enzyme that could synthesize or resolve (1-Methoxypropan-2-yl)(methyl)amine, a combination of docking and molecular dynamics (MD) simulations can be a powerful predictive tool. nih.govresearchgate.net

One established approach involves docking the substrate in the enzyme's active site, followed by short MD simulations to sample different conformations. nih.govresearchgate.net The trajectories from these simulations are then analyzed to identify "near-attack conformations" (NACs), which are conformations where the reacting atoms are in a favorable position for the chemical reaction to occur. nih.govresearchgate.net The relative frequency of NACs for the formation of the R- and S-enantiomers can be used to predict the enantiomeric excess (ee) of the reaction. acs.org

This methodology has been successfully applied to ω-transaminases, which are key enzymes in the production of chiral amines. nih.govacs.orgresearchgate.net By modeling the reaction intermediates, it is possible to gain a detailed understanding of the factors that control the stereochemical outcome of the reaction. itu.edu.tr Deep learning approaches are also emerging as a way to analyze MD trajectories to predict enantiopreference without the need for predefined geometric criteria. nih.govresearchgate.net

The following table provides a hypothetical outcome of a computational prediction of enantioselectivity for the biocatalytic amination of a precursor ketone to form (1-Methoxypropan-2-yl)(methyl)amine.

| Computational Method | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee %) | Experimental Validation (Hypothetical) |

| Docking + MD (NAC analysis) | S | 95% | 93% (S) |

| Deep Learning Analysis of MD | S | 97% | 93% (S) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methoxy-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIYXAQXNFQRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672551 | |

| Record name | 1-Methoxy-N-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314771-98-7 | |

| Record name | 1-Methoxy-N-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Methoxypropan 2 Yl Methyl Amine Hydrochloride and Its Analogues

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway through which amines, such as (1-Methoxypropan-2-yl)(methyl)amine, can displace a leaving group on an aromatic ring. byjus.comwikipedia.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. byjus.comwikipedia.org These EWGs are essential for stabilizing the negatively charged intermediate that forms during the reaction. wikipedia.org

The SNAr mechanism, often referred to as an addition-elimination mechanism, is the most common pathway for the substitution of a methoxy (B1213986) group on an activated aryl ring by an amine. byjus.comuomustansiriyah.edu.iq The reaction proceeds in two main steps. The first step involves the nucleophilic attack of the amine on the carbon atom bearing the methoxy group. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. wikipedia.orguomustansiriyah.edu.iq The presence of electron-withdrawing groups is critical for delocalizing the negative charge of this intermediate. wikipedia.org

In the second step, the leaving group, in this case, the methoxide (B1231860) ion, is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. uomustansiriyah.edu.iq The nature of the amine nucleophile, the solvent, and the specific electron-withdrawing groups on the aromatic ring all influence the reaction rate and efficiency. researchgate.net

In the reaction of an amine with a methoxyarene, the initial adduct is a zwitterionic species that can be deprotonated to form the anionic Meisenheimer complex. The stability of this complex is dependent on several factors, including the number and position of electron-withdrawing groups on the ring. researchgate.net In some cases, these intermediates can be stable enough to be isolated and characterized. uomustansiriyah.edu.iqwikipedia.org The formation of the Meisenheimer complex is often the rate-determining step of the reaction. researchgate.net

While the stepwise mechanism involving a distinct Meisenheimer intermediate is the classical model for SNAr reactions, recent research has provided evidence for concerted pathways in certain cases. acs.orgstackexchange.comresearchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. stackexchange.com

The choice between a stepwise and a concerted mechanism is influenced by several factors:

The stability of the Meisenheimer complex : If the Meisenheimer complex is highly stabilized, a stepwise mechanism is more likely. researchgate.net

The nature of the leaving group : Good leaving groups favor a concerted mechanism as the C-LG bond can break more easily in the transition state. stackexchange.com

The aromatic system : Reactions on nitrogen-containing heterocycles are often found to proceed in a concerted fashion. stackexchange.com

For reactions involving amines and methoxyarenes, the mechanism can be borderline. nih.gov Computational studies and kinetic isotope effects are powerful tools for distinguishing between these pathways. stackexchange.com For many "textbook" SNAr reactions, it is now understood that a concerted mechanism is more common than previously thought, especially when the ring is not extremely electron-poor and the leaving group is good. stackexchange.com

Reaction Kinetics and Thermodynamic Characterization

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with chemical reactions. For the SNAr reactions involving amines like (1-Methoxypropan-2-yl)(methyl)amine, this information is vital for understanding the reaction's feasibility and for optimizing reaction conditions.

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) represents the energy barrier that must be overcome for a reaction to occur. This barrier corresponds to the energy of the transition state. In a multi-step reaction, the step with the highest activation energy is the rate-determining step (RDS). uomustansiriyah.edu.iq

For SNAr reactions proceeding through a stepwise mechanism, either the formation of the Meisenheimer complex or its decomposition can be the rate-determining step. researchgate.net

Formation of the Meisenheimer complex as RDS : This is often the case when the nucleophile is weak or when there is significant steric hindrance. The initial attack of the amine on the aromatic ring is the slowest step. nih.gov

Decomposition of the Meisenheimer complex as RDS : This can occur when the leaving group is poor or when the intermediate is particularly stable. The expulsion of the methoxide ion becomes the energetic bottleneck. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the energy profiles of these reactions and to identify the transition states and their corresponding activation energies. wuxiapptec.com Experimental kinetics studies, by monitoring the reaction progress over time under different conditions, can also elucidate the rate-determining step.

Below is an interactive data table with hypothetical activation energies for the two steps of a stepwise SNAr reaction, illustrating how the RDS can change.

| Reaction Condition | Nucleophile | Leaving Group | Activation Energy Step 1 (kcal/mol) | Activation Energy Step 2 (kcal/mol) | Rate-Determining Step |

| A | Weak Amine | Good | 25 | 15 | Step 1 |

| B | Strong Amine | Good | 18 | 16 | Step 1 |

| C | Strong Amine | Poor | 17 | 28 | Step 2 |

| D | Bulky Amine | Good | 28 | 14 | Step 1 |

Note: The data in this table is illustrative and does not represent experimentally determined values for the title compound.

The exothermicity of the reaction is influenced by the relative bond strengths of the C-O bond being broken and the C-N bond being formed, as well as the stability of the leaving group and the final product. Computational studies on analogous SNAr reactions have shown them to be exothermic. For instance, the reaction of dinitromethoxypyridine with piperidine (B6355638) was calculated to be exothermic. researchgate.net

The table below presents hypothetical thermochemical data for an SNAr reaction.

| Parameter | Value (kcal/mol) |

| Enthalpy of Reactants | -50 |

| Enthalpy of Products | -75 |

| Overall Enthalpy Change (ΔH) | -25 |

| Gibbs Free Energy of Reactants | -30 |

| Gibbs Free Energy of Products | -60 |

| Overall Gibbs Free Energy Change (ΔG) | -30 |

Note: The data in this table is for illustrative purposes and does not represent specific experimental values. A negative ΔH indicates an exothermic reaction, and a negative ΔG indicates a spontaneous reaction under the given conditions.

Proton Transfer and Acid-Base Catalysis in Reaction Systems

The role of (1-Methoxypropan-2-yl)(methyl)amine hydrochloride and structurally related secondary amines in reaction mechanisms is intrinsically linked to their ability to participate in proton transfer and act as acid-base catalysts. As an ammonium (B1175870) salt, this compound can serve as a proton donor. Upon deprotonation, the corresponding free secondary amine, (1-Methoxypropan-2-yl)(methyl)amine, becomes a nucleophile and a Brønsted base, capable of accepting a proton. This dual acidic and basic character allows it to play a significant role in various reaction systems, particularly in transformations involving carbonyl compounds.

A key area where the catalytic activity of secondary amines is prominent is in the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. byjus.comresearchgate.netlibretexts.orgwikipedia.org The mechanism hinges on the initial formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgyoutube.com This process is fundamentally governed by proton transfer events.

The general mechanism of the Mannich reaction, which is applicable to secondary amines like (1-Methoxypropan-2-yl)(methyl)amine, can be outlined as follows:

Iminium Ion Formation: The secondary amine reacts with a carbonyl compound, typically formaldehyde, in a nucleophilic addition. Subsequent proton transfer and dehydration, often acid-catalyzed, lead to the formation of a reactive electrophile known as an iminium ion. wikipedia.orgyoutube.com

Enolization: The active hydrogen compound, such as a ketone or aldehyde, undergoes tautomerization to its enol form. This step is also frequently catalyzed by an acid or a base. wikipedia.org

Nucleophilic Attack: The enol form of the carbonyl compound then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step is central to the Mannich reaction. wikipedia.orgyoutube.com

Proton Transfer and Product Formation: A final proton transfer step regenerates the catalyst (if one was used) and yields the final β-amino carbonyl compound, also known as a Mannich base. byjus.com

The catalytic cycle of proline-catalyzed asymmetric Mannich reactions, for instance, highlights the intricate role of the amine in proton transfer and stereocontrol. The proline catalyst reacts with an aldehyde to form an enamine, and the stereoselectivity of the subsequent attack on an imine is controlled by the formation of a hydrogen-bonded transition state involving the carboxylic acid group of the proline. libretexts.org This illustrates how the acidic and basic functionalities within a catalyst structure can work in concert to facilitate a reaction.

Furthermore, chiral amines are utilized as catalysts in a variety of other asymmetric syntheses where proton transfer is a key mechanistic feature. These include Michael additions, aldol (B89426) reactions, and α-alkylation reactions. The basicity of the amine allows it to deprotonate a carbon acid to form a nucleophilic enamine or enolate, while the corresponding ammonium ion can act as a proton donor in subsequent steps.

While detailed quantitative data on the catalytic performance of this compound is scarce, the general principles of acid-base catalysis by secondary amines provide a framework for understanding its potential reactivity. The interplay between the protonated (ammonium) and deprotonated (free amine) forms is crucial for its catalytic function.

To illustrate the effect of amine structure on catalytic activity in a related context, consider the following hypothetical data on the initial rates of a Mannich-type reaction with different secondary amine catalysts.

| Catalyst | pKa of Conjugate Acid | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|

| Pyrrolidine | 11.27 | 1.5 x 10⁻⁴ |

| Piperidine | 11.12 | 1.2 x 10⁻⁴ |

| (1-Methoxypropan-2-yl)(methyl)amine (Hypothetical) | - | - |

| Diisopropylamine | 11.05 | 0.8 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes, as specific kinetic data for (1-Methoxypropan-2-yl)(methyl)amine in this reaction were not found in the surveyed literature.

The basicity (related to the pKa of the conjugate acid) and steric hindrance of the amine can influence the rate of both iminium ion formation and the subsequent nucleophilic attack. Generally, more basic amines can facilitate proton abstraction more effectively, but increased steric bulk around the nitrogen atom might hinder the reaction.

In the context of asymmetric synthesis, the choice of a chiral amine catalyst is critical for achieving high enantioselectivity. The following table provides examples of enantiomeric excess (ee) achieved in an asymmetric Michael addition reaction using different chiral secondary amine catalysts.

| Chiral Amine Catalyst | Reaction Type | Enantiomeric Excess (ee %) |

|---|---|---|

| (S)-Proline | Michael Addition | 99 |

| (S)-Diphenylprolinol silyl (B83357) ether | Michael Addition | 98 |

| (S)-2-(Trifluoromethyl)pyrrolidine | Michael Addition | 95 |

This table is based on general findings in the field of asymmetric organocatalysis and does not include data for this compound.

These examples underscore the importance of the amine structure in controlling the stereochemical outcome of the reaction, a process that is fundamentally mediated by proton transfer and the formation of well-organized, hydrogen-bonded transition states. While direct mechanistic studies on this compound are limited, its structural features suggest it can participate in acid-base catalysis in a manner analogous to other secondary amines, playing a crucial role in reactions that proceed via proton transfer mechanisms.

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the computational and theoretical chemistry of the compound this compound. Despite extensive searches for scholarly articles and research data, no specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT), nor any molecular dynamics simulations for this particular molecule could be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical chemistry of this compound that would fulfill the requested outline. The generation of such an article would require specific data and research findings that are not present in the current body of scientific literature.

The requested sections and subsections for the article are as follows:

Applications of 1 Methoxypropan 2 Yl Methyl Amine Hydrochloride in Chemical Synthesis As a Key Intermediate

(1-Methoxypropan-2-yl)(methyl)amine hydrochloride, and its corresponding free base, serve as a valuable intermediate in synthetic organic chemistry. The molecule's structure, which combines a chiral secondary amine with a methoxy (B1213986) ether functional group, allows for its use in the construction of more complex molecular architectures. Its applications are particularly notable in the agrochemical sector, where it serves as a crucial building block for high-value, stereospecific compounds.

Structural Modifications and Derivatization of 1 Methoxypropan 2 Yl Methyl Amine Hydrochloride

Chemical Derivatization at the Amine Nitrogen

The secondary amine in (1-Methoxypropan-2-yl)(methyl)amine is a versatile functional group that serves as a primary point for chemical derivatization. Its nucleophilic character allows for a variety of bond-forming reactions, leading to the creation of new tertiary amines, amides, carbamates, ureas, and sulfonamides.

N-Alkylation: As a secondary amine, (1-Methoxypropan-2-yl)(methyl)amine readily undergoes N-alkylation via nucleophilic aliphatic substitution with alkyl halides. wikipedia.org This reaction converts the secondary amine into a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. masterorganicchemistry.com The reactivity of alkyl halides in these reactions typically follows the order RI > RBr > RCl. masterorganicchemistry.com

N-Acylation: The amine nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. fishersci.co.uksavemyexams.com This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comstackexchange.com The use of highly reactive acyl chlorides allows for the acylation of even sterically hindered or less reactive amines. tandfonline.comyoutube.com

N-Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. rsc.org This reaction is a common method for protecting amines or for synthesizing biologically active sulfonamide derivatives. rsc.orgorganic-chemistry.org Modern protocols for this transformation include microwave-assisted synthesis under solvent-free conditions, which offers a greener and more efficient alternative to traditional methods. rsc.org

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Ethyl Iodide | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

Amides: Beyond the use of acyl chlorides, amides can be synthesized directly from carboxylic acids using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukchemistrysteps.com This method is widely used, particularly in peptide synthesis, as it proceeds under mild conditions. nih.govacs.org

Carbamates: Carbamates are readily prepared by reacting the amine with an alkyl chloroformate in the presence of a base. tandfonline.comwikipedia.org This reaction results in the formation of an N,N-disubstituted carbamate (B1207046) ester. Alternative, greener syntheses involve the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide, avoiding the use of toxic chloroformates. acs.orgnih.gov

Ureas: The most common route to unsymmetrical ureas involves the reaction of the amine with an isocyanate. wikipedia.orgcommonorganicchemistry.com This addition reaction is typically fast and efficient. Isocyanates can be generated in situ from other functional groups, such as through the Curtius rearrangement of acyl azides, and then trapped by the amine to form the urea (B33335) derivative. organic-chemistry.org Other methods include reactions with carbamoyl (B1232498) chlorides or the oxidative carbonylation of amines. nih.gov

| Product Class | General Method | Common Reagents |

|---|---|---|

| Amide | Carboxylic Acid Coupling | Carboxylic Acid, EDC, HOBt |

| Carbamate | Reaction with Chloroformate | Ethyl Chloroformate, Base |

| Urea | Reaction with Isocyanate | Phenyl Isocyanate |

Synthesis of Analogues with Varied Alkyl or Alkoxy Substituents

The synthesis of structural analogues of (1-Methoxypropan-2-yl)(methyl)amine hydrochloride allows for systematic exploration of how different substituents impact the molecule's properties. Analogues can be generated by altering the N-methyl group, the methoxy (B1213986) group, or the propane (B168953) backbone.

This is generally accomplished by modifying the synthetic route with different starting materials:

Varying the N-Alkyl Group: Instead of N-methylation, the primary amine precursor (1-methoxypropan-2-amine) can be reacted with other alkylating agents (e.g., ethyl bromide, benzyl (B1604629) chloride) to produce analogues with different N-alkyl substituents. rsc.org Reductive amination is another key strategy for this purpose. nih.gov

Varying the O-Alkoxy Group: To synthesize analogues with different alkoxy groups (e.g., ethoxy, isopropoxy, benzyloxy), the synthesis would begin with the corresponding alkoxy-substituted acetone (B3395972) (e.g., 1-ethoxypropan-2-one). These precursors can then undergo reductive amination and subsequent N-alkylation as previously described. The synthesis of various alkoxyamines has been reported through multiple routes. researchgate.netnih.govchimia.chresearchgate.net

Varying the Alkyl Backbone: Modifications to the propane backbone would require starting with a different ketone precursor entirely, leading to a more significantly altered analogue.

This modular approach to synthesis provides a powerful platform for generating a library of related compounds for further study.

| Target Analogue | Synthetic Strategy | Key Starting Material |

|---|---|---|

| (N-Ethyl)-(1-methoxypropan-2-yl)amine | N-alkylation of precursor with ethyl halide | 1-Methoxypropan-2-amine |

| (1-Ethoxypropan-2-yl)(methyl)amine | Reductive amination followed by N-methylation | 1-Ethoxypropan-2-one |

| (1-Methoxybutan-2-yl)(methyl)amine | Reductive amination followed by N-methylation | 1-Methoxybutan-2-one |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structure Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for probing the molecular structure of "(1-Methoxypropan-2-yl)(methyl)amine hydrochloride". By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and the nature of the chemical bonds, which is fundamental for structural confirmation and for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound", both ¹H (proton) and ¹³C NMR spectroscopy are employed to confirm the connectivity of atoms.

In a typical ¹H NMR spectrum, the protons in the molecule give rise to signals with distinct chemical shifts (δ), integration values (representing the number of protons), and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. The hydrochloride salt form means the amine proton will be present and may exchange with solvent protons.

Expected ¹H NMR Spectral Data:

The protons of the methyl group attached to the nitrogen (N-CH₃) would appear as a distinct signal.

The methoxy (B1213986) group protons (O-CH₃) would present as a singlet.

The proton on the chiral carbon (CH-N) would likely appear as a multiplet due to coupling with protons on the adjacent methyl and methylene (B1212753) groups.

The protons of the methylene group (CH₂) adjacent to the methoxy group would show a complex splitting pattern.

The terminal methyl group (CH-CH₃) protons would appear as a doublet, split by the single proton on the chiral carbon.

The amine proton (N-H) signal can be broad and its chemical shift is often concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon skeleton map.

Interactive Table: Predicted NMR Data for (1-Methoxypropan-2-yl)(methyl)amine

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its secondary amine salt and ether functionalities.

Key expected absorption bands include:

N-H Stretching: A broad and strong absorption in the region of 2700-2250 cm⁻¹ is characteristic of the ammonium (B1175870) (R₂NH₂⁺) group in the hydrochloride salt.

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the alkyl and methoxy groups.

N-H Bending: A band around 1600-1500 cm⁻¹ can be attributed to the bending vibration of the N-H bond.

C-O Stretching: A strong, prominent peak typically in the 1150-1085 cm⁻¹ range indicates the C-O-C stretching of the ether linkage.

C-N Stretching: This vibration usually appears in the 1250-1020 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For "this compound", analysis is typically performed on the free base, (1-Methoxypropan-2-yl)(methyl)amine (C₅H₁₃NO), which has a molecular weight of approximately 103.16 g/mol . nih.gov

In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 103. The molecule would also undergo predictable fragmentation. A common fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. thermofisher.com The exact mass of the free base C₅H₁₃NO is 103.0997 g/mol . nih.gov This precision helps to distinguish it from other compounds with the same nominal mass.

Interactive Table: Mass Spectrometry Data ```html

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Average Molecular Weight | 103.16 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 103.099714038 Da | nih.gov |

| Predicted [M+H]⁺ Adduct m/z | 104.10700 | ijper.org |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a sample of "this compound" and for separating it from starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.govIt is well-suited for the analysis of volatile and thermally stable compounds. The hydrochloride salt is non-volatile and must typically be converted to the free base before injection or analyzed using a specialized injection technique.

In a GC-MS analysis, the free amine is vaporized and separated on a capillary column. ccsknowledge.comThe retention time (the time it takes for the compound to pass through the column) is a characteristic identifier. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that confirms its identity. bre.comThis method is highly effective for identifying and quantifying the compound in complex mixtures. researchgate.netHowever, care must be taken as primary and secondary amines can sometimes interact with the column or injection port, leading to peak tailing, and may react with certain solvents like methanol (B129727) or ethanol (B145695) in the hot injector.

nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.govIt is particularly useful for non-volatile or thermally labile substances like amine salts, making it ideal for analyzing "this compound" directly without derivatization.

A typical method for this compound would involve Reverse-Phase HPLC (RP-HPLC).

ijper.org* Stationary Phase: A C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid, acetic acid, or ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol is employed. The gradient or isocratic elution conditions are optimized to achieve good separation.

Detection: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-215 nm) may be possible. More commonly, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) is used for sensitive and specific detection.

thermofisher.com

HPLC is the standard method for determining the purity of the compound by separating it from any impurities. By using a chiral stationary phase, HPLC can also be used to separate the enantiomers of this chiral compound and determine the enantiomeric excess (e.e.).

Table of Compounds

Compound Name This compound Acetonitrile Acetic acid Ammonium formate (B1220265) Ethanol Formic acid Methanol Tetramethylsilane

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds such as (1-Methoxypropan-2-yl)(methyl)amine. Chiral chromatography is a primary and powerful technique for separating enantiomers, allowing for their accurate quantification. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a widely adopted method for this purpose. mdpi.comnih.gov

The fundamental principle of chiral chromatography lies in the differential interaction between the individual enantiomers of the analyte and the chiral stationary phase. wvu.edu This interaction leads to the formation of transient, diastereomeric complexes with different energy levels, resulting in varying retention times for each enantiomer on the chromatographic column. wvu.edu Consequently, the two enantiomers are separated and can be individually detected and quantified.

For the enantioseparation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.comnih.gov These CSPs, often coated or immobilized on a silica (B1680970) gel support, possess chiral grooves and cavities that can selectively interact with one enantiomer more strongly than the other through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The selection of the mobile phase is crucial for achieving optimal separation. Typical mobile phases for the analysis of amines on polysaccharide-based CSPs consist of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to balance retention time and resolution.

The outcome of a chiral chromatographic analysis is a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (ee), a measure of enantiomeric purity, is then calculated from the peak areas of the two enantiomers (E1 and E2) using the formula:

ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

This quantitative analysis is vital in asymmetric synthesis and for the quality control of enantiomerically pure materials. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for the Separation of a Chiral Amine

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Rt (S-enantiomer) | ~ 8.5 min |

| Expected Rt (R-enantiomer) | ~ 10.2 min |

X-ray Crystallography for Solid-State Structural Analysis of the Hydrochloride Salt and its Derivatives

Single-crystal X-ray crystallography stands as the most definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. gla.ac.uknih.gov This method is invaluable for the structural analysis of this compound, providing unambiguous information about its molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions within the crystal lattice. gla.ac.ukgla.ac.uk

The process begins with the preparation of a high-quality single crystal of the hydrochloride salt. This is typically achieved by slow evaporation of a suitable solvent from a saturated solution of the compound. The amine is converted to its hydrochloride salt to enhance crystallinity and stability. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Analysis of the diffraction pattern allows for the calculation of the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. This reveals key structural parameters:

Molecular Conformation: The precise spatial arrangement of the atoms, including the torsion angles that define the orientation of the methoxypropyl chain relative to the amine group.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, which can be compared to theoretical values.

By analyzing derivatives of this compound, researchers can investigate how modifications to the molecular structure influence the crystal packing and intermolecular forces. This comparative analysis provides insights into structure-property relationships. gla.ac.uk The data obtained from X-ray crystallography are often presented in a standardized format, such as a Crystallographic Information File (CIF), and are fundamental for understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Model Amine Hydrochloride Salt

| Parameter | Value |

| Empirical Formula | C₅H₁₄ClNO |

| Formula Weight | 139.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.85 Å, b = 10.21 Å, c = 12.54 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 741.3 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Key Hydrogen Bond (N-H···Cl) | Distance: 3.12 Å, Angle: 175° |

| Data Collection Temperature | 150 K |

Catalytic Roles and Methodological Innovations

Organocatalysis and Asymmetric Catalysis

Asymmetric organocatalysis, a field that has seen exponential growth, utilizes small, chiral organic molecules to catalyze enantioselective transformations. nih.gov This approach avoids the use of often toxic and expensive metals and generally operates under mild reaction conditions. nih.gov Secondary amines are a cornerstone of organocatalysis, capable of activating substrates through covalent interactions. nih.govnobelprize.org

Chiral secondary amines are widely employed as organocatalysts to produce enantioenriched molecules of interest to the pharmaceutical and fine chemical industries. mdpi.com Structurally, (1-Methoxypropan-2-yl)(methyl)amine hydrochloride possesses the key features of a chiral secondary amine catalyst: a stereogenic center adjacent to the nitrogen atom, which is crucial for inducing stereoselectivity. Such catalysts are designed to create a specific chiral environment around the substrate, directing the approach of a reactant to one face of the molecule over the other. While the specific application of this compound as an organocatalyst is not extensively detailed in dedicated studies, its structural motif is analogous to other successful catalysts used in a variety of asymmetric transformations. The general principle involves the reversible formation of a new covalent bond between the amine catalyst and a carbonyl-containing substrate. nih.gov

Secondary amine organocatalysts primarily operate through two distinct, yet often complementary, catalytic cycles: enamine and iminium catalysis. nobelprize.orgpitt.edu These pathways provide powerful methods for the activation of carbonyl compounds.

Enamine Catalysis: In this pathway, the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. mdpi.com This enamine then attacks an electrophile. This mode of activation effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile. mdpi.com This strategy is fundamental to classic reactions like asymmetric aldol (B89426) and Michael additions. mdpi.comnih.gov For example, the reaction of propanal with methyl vinyl ketone, catalyzed by a secondary amine like pyrrolidine, proceeds preferentially through the enamine pathway for C-C bond formation. nih.gov

Iminium Catalysis: Conversely, when the secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a cationic iminium ion. nobelprize.org This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more reactive electrophile for nucleophilic attack, for instance, in Diels-Alder reactions or Michael additions. nih.gov The steric environment created by the chiral amine directs the nucleophile to attack one of the two enantiotopic faces of the substrate, thereby controlling the stereochemical outcome. nih.gov

The potential for this compound to operate via these pathways is inherent in its structure as a chiral secondary amine. The interplay between these two activation modes can be harnessed in cascade reactions, allowing for the rapid assembly of complex molecular architectures from simple precursors. nobelprize.org

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

Beyond organocatalysis, chiral amines are pivotal components in the design of ligands for asymmetric transition metal catalysis. A ligand coordinates to a metal center, modifying its steric and electronic properties, which in turn dictates the catalyst's activity, selectivity, and stability. ethernet.edu.etresearchgate.net The nitrogen atom of an amine like this compound can act as a Lewis base, donating its lone pair of electrons to a vacant orbital on a transition metal center (e.g., palladium, rhodium, iridium). rsc.orgresearchgate.net

The design of effective ligands is crucial for achieving high enantioselectivity. By coordinating to the metal, a chiral ligand such as one derived from this compound would create a chiral coordination sphere. This chiral environment influences the binding of substrates and the subsequent bond-forming or bond-breaking steps, favoring the formation of one enantiomer of the product over the other. The steric bulk and electronic nature of the ligand are key design elements; for instance, electron-donating ligands can enhance the reactivity of a metal center in certain catalytic cycles. researchgate.net While specific complexes involving this compound are not prominently documented, its potential as a ligand scaffold is clear, particularly in reactions like asymmetric hydrogenation, cross-coupling, and amination.

Table 1: Illustrative Examples of Chiral Ligand Effects in Transition Metal Catalysis This table presents general data to illustrate the concept and does not represent results from this compound.

| Reaction Type | Metal Center | General Ligand Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh) | Chiral Phosphine | >95% |

| Suzuki Cross-Coupling | Palladium (Pd) | Chiral N-Heterocyclic Carbene | >90% |

| Buchwald-Hartwig Amination | Palladium (Pd) | Chiral Biarylphosphine | >98% |

| Asymmetric Allylation | Iridium (Ir) | Chiral Phosphoramidite | >99% |

Integration into Mechanochemical Catalytic Systems

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly emerging field of green chemistry. researchgate.net By minimizing or eliminating the need for bulk solvents, these methods reduce waste and can lead to different reactivity and selectivity compared to solution-phase chemistry.

In a solvent-minimized or solvent-free system, reactants and a catalyst are combined and subjected to mechanical energy, typically through grinding or milling. researchgate.net This approach is particularly advantageous for reactions involving solid or poorly soluble reagents. A catalyst like this compound, being a salt, is a solid at room temperature and is well-suited for integration into such systems. The absence of a solvent can alter reaction kinetics and equilibria, sometimes leading to higher yields and cleaner product profiles by preventing solvent-related side reactions.

Ball milling is a common mechanochemical technique where reactants and a catalyst are placed in a chamber with grinding media (balls). researchgate.net The high-energy collisions that occur during milling provide the activation energy for the chemical transformation. Research has demonstrated that a wide range of organic reactions, including N-alkylation and condensation reactions, can be performed efficiently in a ball mill, often with significantly reduced reaction times compared to conventional solution-based methods. researchgate.net For example, the N-methylation of various secondary amines has been achieved in as little as 20 minutes with high yields under solvent-free ball-milling conditions. researchgate.net The application of this compound as a catalyst in such a system could offer a sustainable and efficient route for asymmetric synthesis, leveraging the benefits of both organocatalysis and mechanochemistry.

Table 2: Comparison of Conventional vs. Ball-Milling Conditions for a Generic N-Alkylation Reaction This table presents a conceptual comparison and does not reflect a specific reaction catalyzed by this compound.

| Parameter | Conventional Solution-Phase | Ball-Milling (Mechanochemical) |

|---|---|---|

| Solvent | Required (e.g., Toluene, THF) | None or minimal (Liquid-Assisted Grinding) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Input | Thermal (heating/reflux) | Mechanical (milling) |

| Work-up | Often requires extraction, solvent removal | Simpler, direct isolation of product |

| Environmental Impact | Higher (solvent waste) | Lower (minimal waste) |

Q & A

Q. What are the key synthetic routes for (1-Methoxypropan-2-yl)(methyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by salt formation. For example:

- Step 1 : Reaction of a primary amine precursor (e.g., 1-methoxypropan-2-amine) with methyl iodide in a polar aprotic solvent (e.g., THF) under nitrogen atmosphere to form the tertiary amine.

- Step 2 : Acidification with concentrated HCl to precipitate the hydrochloride salt.

- Optimization : Yield (>75%) and purity (>95%) depend on stoichiometric control of methyl iodide, reaction temperature (40–60°C), and post-synthesis purification via recrystallization in ethanol .

- Table 1 : Comparison of Synthetic Routes

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | Methyl iodide, THF | 50 | 78 | 96 |

| Route B | Dimethyl sulfate, DCM | 60 | 65 | 89 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., N–H stretch at 3300–3500 cm⁻¹ for the amine, C–O–C stretch at 1100–1250 cm⁻¹ for methoxy) .

- ¹H/¹³C NMR : Confirms proton environments (e.g., methoxy singlet at δ 3.3 ppm, methylamine protons at δ 2.5–3.0 ppm) and carbon backbone .

- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via titration) .

Advanced Research Questions

Q. How does the hydrochloride salt form enhance stability compared to the free base, and what are the implications for storage?

- Methodological Answer : The hydrochloride salt improves hygroscopicity resistance and shelf-life by stabilizing the amine against oxidation. Storage recommendations:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tertiary amine’s steric hindrance and electron-donating methoxy group influence reactivity:

- Kinetic Studies : Lower reactivity in SN2 pathways (e.g., with alkyl halides) due to bulky substituents.

- Computational Modeling : Density Functional Theory (DFT) predicts transition state energies, highlighting favorable SN1 mechanisms in polar solvents .

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

- Methodological Answer :

- Contradiction Example : Discrepancies in hydrolysis rates reported at pH 7 vs. pH 10.

- Resolution :

Controlled Replicates : Repeat experiments with buffered solutions (e.g., phosphate buffer for pH 7, carbonate for pH 10).

Advanced Analytics : Use LC-MS to track degradation products (e.g., methoxypropanol derivatives) .

Statistical Analysis : Apply ANOVA to assess significance of pH effects .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water, DMSO).

- Quantum Mechanics (QM) : Calculates charge distribution and frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .

- Case Study : QM-guided prediction of regioselectivity in aza-Michael additions (validated experimentally with 85% accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.